(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a conjugated system with a cyano group and a fluorophenyl group, which contribute to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . This reaction forms the conjugated diene system, which is then further functionalized to introduce the cyano and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the conjugated diene system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can influence the compound’s binding affinity and reactivity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: Shares a similar conjugated diene system but lacks the cyano group.
(2E,4E)-[dimethylamino) phenyl]-1-(4methylphenyl)penta-2,4-dien-1-one: Contains a dimethylamino group instead of a cyano group and has different electronic properties.
Uniqueness
The presence of both the cyano and fluorophenyl groups in (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide makes it unique in terms of its reactivity and potential applications. These functional groups contribute to its stability and ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C18H13FN2O |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H13FN2O/c19-16-9-11-17(12-10-16)21-18(22)15(13-20)8-4-7-14-5-2-1-3-6-14/h1-12H,(H,21,22)/b7-4+,15-8+ |
InChI Key |
QWQHVGLOOLXLOJ-DUEVJXGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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